2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the pyrazoline ring and the benzochromenone structure. The synthetic route often starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazoline ring. The final step involves the condensation of the pyrazoline derivative with a suitable benzochromenone precursor under acidic or basic conditions .
Chemical Reactions Analysis
2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using halogenating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. .
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system. This inhibition leads to an increase in the levels of acetylcholine, resulting in enhanced neurotransmission . Additionally, it can modulate oxidative stress pathways by scavenging reactive oxygen species and reducing oxidative damage to cells .
Comparison with Similar Compounds
2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as:
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one: This compound shares a similar benzochromenone structure but differs in the substitution pattern on the aromatic ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has different substituents on the pyrazoline ring and exhibits distinct biological activities.
Properties
Molecular Formula |
C25H26N2O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H26N2O5/c1-13-10-21-23(15-6-4-5-7-16(15)25(29)32-21)24(28)22(13)18-12-17(26-27-18)14-8-9-19(30-2)20(11-14)31-3/h8-11,17,26,28H,4-7,12H2,1-3H3 |
InChI Key |
VNIHIWUSUPKLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=C(C=C5)OC)OC)O |
Origin of Product |
United States |
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